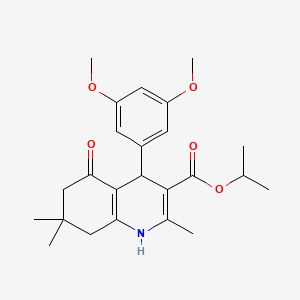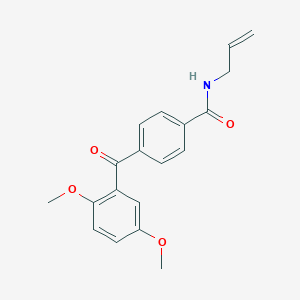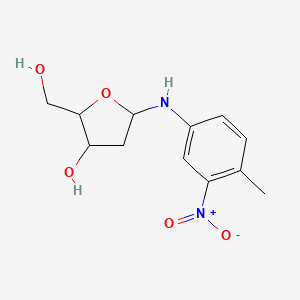![molecular formula C20H19Cl2N3 B4969388 7-chloro-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4969388.png)
7-chloro-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methylquinoline, commonly known as CP-122,288, is a synthetic compound that belongs to the class of quinolone-based antipsychotic drugs. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of CP-122,288 is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. By selectively blocking the dopamine D3 receptor, CP-122,288 may reduce the hyperactivity of dopaminergic neurons in the mesolimbic pathway, which is associated with the positive symptoms of schizophrenia such as hallucinations and delusions. By partially activating the serotonin 5-HT1A receptor, CP-122,288 may also enhance the serotonergic neurotransmission, which is believed to have an antipsychotic and anxiolytic effect.
Biochemical and Physiological Effects
CP-122,288 has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce the locomotor activity and stereotypy in rodents, which are commonly used behavioral models for antipsychotic activity. It has also been shown to enhance the release of dopamine and acetylcholine in the prefrontal cortex, which is believed to be involved in the cognitive and executive functions of the brain. CP-122,288 has also been shown to have a moderate affinity for the dopamine D2 receptor, which is believed to be involved in the regulation of motor function and prolactin secretion.
Avantages Et Limitations Des Expériences En Laboratoire
CP-122,288 has several advantages for lab experiments. It has high affinity and selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in the pathophysiology of schizophrenia. It also has moderate affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the interaction between dopamine and serotonin neurotransmission. However, CP-122,288 has several limitations for lab experiments. It has poor solubility in aqueous solutions, which makes it difficult to administer in vivo. It also has a relatively short half-life, which may limit its duration of action in vivo.
Orientations Futures
CP-122,288 has several potential future directions for research. One direction is to develop more potent and selective dopamine D3 receptor antagonists based on the structure of CP-122,288. Another direction is to investigate the potential of CP-122,288 as a treatment for other psychiatric disorders such as bipolar disorder and depression. Additionally, further research is needed to elucidate the exact mechanism of action of CP-122,288 and its interaction with other neurotransmitter systems such as glutamate and GABA. Finally, more studies are needed to investigate the safety and efficacy of CP-122,288 in human subjects.
Méthodes De Synthèse
The synthesis of CP-122,288 involves the condensation of 7-chloro-4-methylquinoline-2-carboxylic acid with 1-(3-chlorophenyl)piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reduced with lithium aluminum hydride to yield the final product. The purity of CP-122,288 can be further enhanced by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
CP-122,288 has been extensively studied for its potential therapeutic applications, particularly in the treatment of schizophrenia and other psychotic disorders. It has been shown to have high affinity and selectivity for the dopamine D3 receptor, which is believed to play a crucial role in the pathophysiology of schizophrenia. CP-122,288 has also been shown to have moderate affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Propriétés
IUPAC Name |
7-chloro-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3/c1-14-11-20(23-19-13-16(22)5-6-18(14)19)25-9-7-24(8-10-25)17-4-2-3-15(21)12-17/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHVDSHUDRTGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4969311.png)


![N-[3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4969327.png)
![ethyl 3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4969332.png)

![N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4969353.png)

![2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4969358.png)
![N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4969364.png)
![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(methylthio)benzamide](/img/structure/B4969372.png)
![1-(3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B4969375.png)

